
N-(2-氟苯基)-3-氨基丙酸
描述
N-(2-Fluorophenyl)-3-aminopropionic acid is a monofluorinated analogue of non-steroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen and naproxen. The introduction of a fluorine atom into the arylpropionic acid structure is intended to create non-epimerizable mimics of these widely used NSAIDs, potentially offering improved pharmacological properties due to the influence of the fluorine substituent .
Synthesis Analysis
The synthesis of α-fluorinated arylpropionic acids, including N-(2-Fluorophenyl)-3-aminopropionic acid, involves the oxidation of corresponding primary alcohols. These primary alcohols are accessible through two different pathways, which demonstrate the general applicability of the synthesis method by allowing variation of the aromatic moiety. This synthetic approach provides a convenient route to produce monofluorinated analogues of well-known NSAIDs .
Molecular Structure Analysis
Comparative X-ray studies have been conducted to examine the influence of the fluorine substituent on the conformation of the acid moiety within the crystal lattice. The presence of the fluorine atom is likely to affect the molecular conformation, which can have significant implications for the compound's interaction with biological targets, such as enzymes or receptors involved in the inflammatory response .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis and potential metabolism of N-(2-Fluorophenyl)-3-aminopropionic acid have not been detailed in the provided papers. However, the synthesis process itself involves the strategic introduction of a fluorine atom to create a stable, non-epimerizable structure, which is a key feature in the design of these fluorinated analogues .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(2-Fluorophenyl)-3-aminopropionic acid are not explicitly discussed in the provided papers. Nonetheless, the introduction of fluorine is known to impact such properties, potentially leading to increased metabolic stability and altered pharmacokinetics compared to non-fluorinated NSAIDs. These changes are part of the rationale behind the design of fluorinated drug analogues .
科学研究应用
芳香族化合物的生物降解
对大肠杆菌Escherichia coli进行的芳香族化合物生物降解研究提供了这种微生物利用各种芳香族化合物作为碳源和能源的广泛概述。这包括芳香族酸和胺的降解,为微生物途径提供了洞察,这些途径可能与N-(2-氟苯基)-3-氨基丙酸的环境命运或生物技术应用相关(Díaz等人,2001)。
芳基丙酸衍生的非甾体类抗炎药
另一个相关研究领域关注芳基丙酸衍生的非甾体类抗炎药(NSAIDs)的抗癌活性和潜在作用机制。这项研究突出了这些化合物对不同类型癌细胞的抗增殖活性,并探讨可能介导它们抗癌活性的非COX靶点。这些研究可能为研究相关化合物的生物活性,包括N-(2-氟苯基)-3-氨基丙酸(Gouda et al., 2019),提供基础。
多氟烷基化学品的微生物降解
环境中多氟烷基化学品的微生物降解是另一个相关领域,提供了这些化合物的降解途径、半衰期和脱氟潜力的洞察。这项研究可以为N-(2-氟苯基)-3-氨基丙酸(Liu & Avendaño, 2013)等化合物的环境管理策略和生物修复工作提供信息。
属性
IUPAC Name |
3-(2-fluoroanilino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c10-7-3-1-2-4-8(7)11-6-5-9(12)13/h1-4,11H,5-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSLJQEDRQRYPQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NCCC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80589449 | |
| Record name | N-(2-Fluorophenyl)-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80589449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Fluorophenyl)-3-aminopropionic acid | |
CAS RN |
38470-19-8 | |
| Record name | N-(2-Fluorophenyl)-β-alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38470-19-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Fluorophenyl)-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80589449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


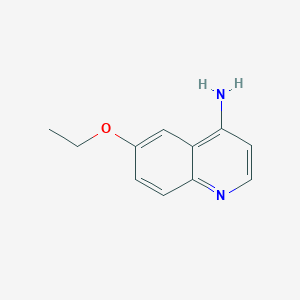




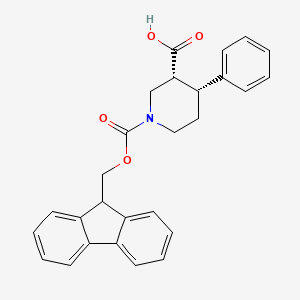
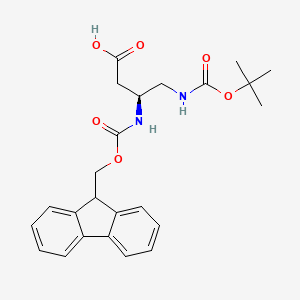
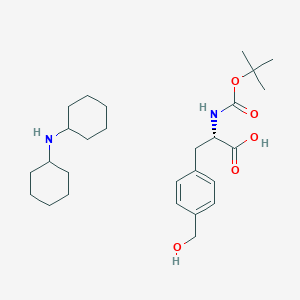
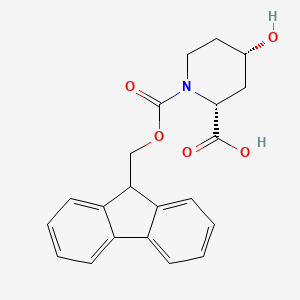
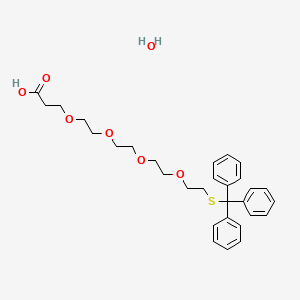
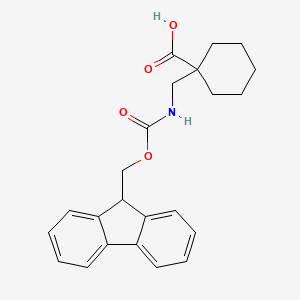
![3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4,4-dimethylpentanoic acid](/img/structure/B1341380.png)
![6-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1341392.png)